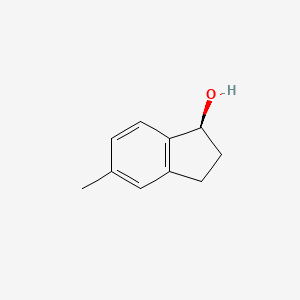
(1S)-5-Methylindan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-5-Methylindan-1-OL is an organic compound belonging to the indane family It is characterized by a methyl group attached to the fifth position of the indane ring and a hydroxyl group at the first position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-5-Methylindan-1-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Friedel-Crafts alkylation of indanone derivatives, followed by reduction and resolution to obtain the desired enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These methods ensure high yield and purity, making the compound suitable for commercial applications.
化学反应分析
Types of Reactions: (1S)-5-Methylindan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Formation of 5-methylindanone.
Reduction: Formation of 5-methylindane.
Substitution: Formation of various substituted indane derivatives.
科学研究应用
(1S)-5-Methylindan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (1S)-5-Methylindan-1-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.
相似化合物的比较
5-Methylindane: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
5-Methylindanone: Contains a carbonyl group instead of a hydroxyl group, leading to distinct chemical properties.
Indan-1-OL: Similar structure but without the methyl group, affecting its overall reactivity and applications.
Uniqueness: (1S)-5-Methylindan-1-OL is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
(1S)-5-methyl-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C10H12O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10-11H,3,5H2,1H3/t10-/m0/s1 |
InChI 键 |
LFEMDSQMJJGXAK-JTQLQIEISA-N |
手性 SMILES |
CC1=CC2=C(C=C1)[C@H](CC2)O |
规范 SMILES |
CC1=CC2=C(C=C1)C(CC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


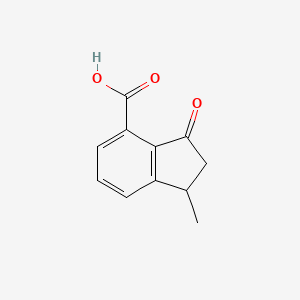

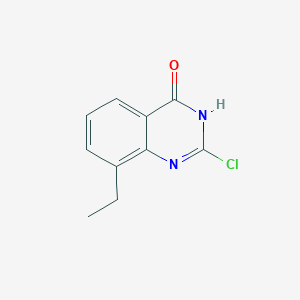
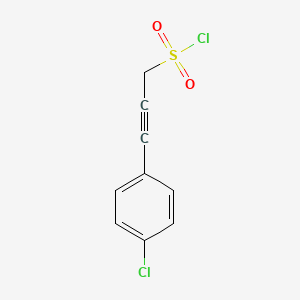
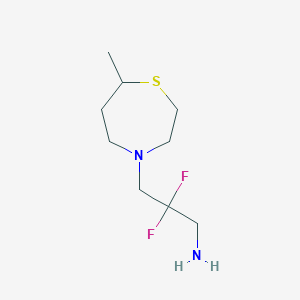


![2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine](/img/structure/B13204140.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13204142.png)

![1-[1-(Aminomethyl)cyclopropyl]-2-methoxyethan-1-one](/img/structure/B13204144.png)
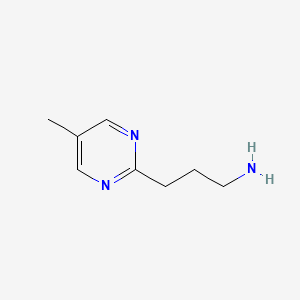
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-8-yl}acetyl chloride](/img/structure/B13204149.png)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13204158.png)
